molecular formula C16H16ClFN2O3S B2491276 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251629-31-8

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2491276
CAS RN: 1251629-31-8
M. Wt: 370.82
InChI Key: LDVBMKCKDXOETG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structure. For instance, the synthesis of related pyridine and pyrrolidine derivatives has been achieved through various methods, including palladium-catalyzed cyanation/reduction sequences and reactions involving chlorination and selective monodechlorination processes to afford the nicotinic acid intermediates (Xin Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. X-ray crystallography is a common technique used for this purpose, providing insights into the compound's crystal system, space group, bond angles, and lengths. For example, a related compound exhibited a triclinic system with detailed metrics, demonstrating the complex intermolecular interactions and hydrogen bonding stabilizing the crystal structure (Lv Zhi, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine and pyridine derivatives can include nitration, bromination, iodination, and reactions with Mannich bases, predominantly affecting specific positions on the molecule. These reactions are critical for modifying the compound's structure to explore new properties or enhance its activity (R. Herbert & D. Wibberley, 1969).

Scientific Research Applications

Synthesis and Characterization

Research on heterocyclic compounds similar to the specified chemical structure focuses on synthesis, characterization, and the study of their reactivity. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves hydride transfer reactions and is characterized by various spectroscopic methods, such as X-ray diffraction, FT-IR, and NMR. This process is crucial for developing compounds with potential applications in nonlinear optics due to their hyperpolarizability and molecular electrostatic potential characteristics (Murthy et al., 2017).

Potential for Anti-Cancerous Drug Development

Compounds with similar fluorobenzyl and pyrrolidinylsulfonyl groups have been investigated for their structural and stereogenic properties, DNA interactions, antimicrobial, and cytotoxic activities. Such studies are fundamental in developing new anti-cancerous drugs, demonstrating the compound's potential in medicinal chemistry (Öztürk et al., 2019).

Imaging and Diagnostic Applications

Research on fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, which share structural similarities with the specified compound, has shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These compounds have applications in positron emission tomography (PET) imaging for studying neurodegenerative disorders, highlighting the compound's relevance in diagnostic imaging (Fookes et al., 2008).

Materials Science Applications

Compounds with pyrrolidinylsulfonyl groups have been utilized in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This research underscores the potential application of such compounds in developing new materials with desirable electrical conductivity properties (Sotzing et al., 1996).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c17-13-5-3-6-14(18)12(13)11-19-8-4-7-15(16(19)21)24(22,23)20-9-1-2-10-20/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVBMKCKDXOETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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